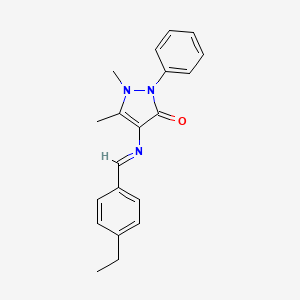

(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

(E)-4-((4-Ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base derivative synthesized via condensation of 4-aminoantipyrine (1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) with 4-ethylbenzaldehyde. The compound belongs to the 4-aminoantipyrine family, known for their biological activities, including antimicrobial, anti-inflammatory, and antipyretic properties . The (E)-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic system. The ethyl group at the para position of the benzylidene moiety introduces moderate steric bulk and electron-donating effects, influencing both molecular packing and reactivity.

Properties

IUPAC Name |

4-[(4-ethylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-4-16-10-12-17(13-11-16)14-21-19-15(2)22(3)23(20(19)24)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOVMNQOXRWFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 4-ethylbenzaldehyde with 4-aminoantipyrine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives, including (E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibit significant antioxidant activities. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance, derivatives similar to this compound have shown potential in inhibiting the proliferation of colorectal carcinoma cells. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression.

Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating various conditions such as inflammation and cancer.

Metal Chelation

This compound may also exhibit chelating properties, allowing it to form complexes with metal ions. Such interactions can enhance its biological activity and stability in pharmaceutical formulations.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Demonstrated significant radical scavenging activity in vitro | Potential use as an antioxidant supplement or therapeutic agent |

| Cytotoxicity Assay | Inhibited growth of colorectal cancer cells with IC50 values indicating effectiveness | Possible development as an anticancer drug |

| Metal Complex Formation | Showed ability to form stable metal complexes with improved biological activity | Enhances the therapeutic profile for metal-based therapies |

Mechanism of Action

The mechanism of action of (E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Parameters of Selected 4-Aminoantipyrine Derivatives

Notes:

- Dihedral Angles: The inclination of the benzylidene and phenyl rings relative to the pyrazole core varies significantly. Electron-withdrawing groups (e.g., F in ) reduce steric hindrance, leading to smaller angles (12.70°), while bulky substituents like diethylamino increase torsional strain (22.92°) .

- Crystal Packing: The ethyl group’s moderate bulk may promote C–H···π interactions, similar to the diethylamino derivative, which exhibits C–H···O and C–H···π bonds .

Substituent Effects on Physicochemical Properties

Electronic Effects :

- The dimethylamino derivative shows a redshift in UV-Vis spectra due to extended conjugation .

- Electron-Withdrawing Groups (e.g., -F, -NO₂): Reduce electron density, increasing electrophilicity. The nitro-substituted compound () exhibits enhanced reactivity in Michael addition reactions.

Steric Effects :

- Bulky groups (e.g., diethylamino) distort molecular planarity, reducing π-π stacking efficiency. In contrast, the fluoro derivative’s compact structure allows tighter packing (density = 1.353 g/cm³) .

Antimicrobial Activity :

- The diethylamino derivative demonstrates moderate antifungal activity (MIC = 32 µg/mL against C. albicans), while the fluoro analogue shows superior antibacterial efficacy (MIC = 8 µg/mL against E. coli) due to enhanced membrane permeability .

- The nitro-hydroxy derivative () exhibits potent antioxidant activity (IC₅₀ = 12 µM in DPPH assay), attributed to radical scavenging by the nitro and phenolic groups.

Corrosion Inhibition: Schiff bases like (E)-4-((3,4-dimethoxybenzylidene)amino) derivatives act as effective corrosion inhibitors for mild steel in HCl, achieving 92% efficiency at 50 ppm via adsorption on metal surfaces .

Biological Activity

(E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazolone core substituted with an ethylbenzylidene group, which is crucial for its biological interactions.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various pyrazolone derivatives, including this compound. These investigations typically employ assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50) against cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | HEPG2 (Liver Cancer) | 399 | Selective activity |

| MCF7 (Breast Cancer) | 580 | Moderate activity | |

| NUGC (Gastric Cancer) | 60 | High activity |

The compound demonstrated significant cytotoxicity against gastric cancer cells, with an IC50 value of 60 nM, indicating a strong potential for further development as an anticancer agent .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies show that it exhibits activity against various bacterial strains. The mechanism often involves interaction with bacterial enzymes or cellular components.

Mechanism of Action:

The binding of the compound to bacterial DNA or enzymes can inhibit their function, leading to cell death. For instance, docking studies indicate that the compound can effectively interact with the active sites of target proteins such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and proliferation .

Case Study 1: Anticancer Activity in Liver Cancer Cells

A study investigated the effects of this compound on HEPG2 liver cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in these cells through the activation of caspase pathways.

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. Further analysis suggested that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-4-((4-ethylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodology :

- Condensation Reaction : React 4-aminoantipyrine with 4-ethylbenzaldehyde in ethanol under reflux (3–5 hours) .

- Optimization : Use a 1:1 molar ratio, monitor progress via TLC, and recrystallize from methanol-chloroform (8:2) for purity (>85% yield) .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance imine (C=N) formation efficiency .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this Schiff base compound?

- Key Techniques :

- IR Spectroscopy : Confirm C=N stretch (~1580–1636 cm⁻¹) and C=O stretch (~1636 cm⁻¹) .

- NMR Spectroscopy : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–3.2 ppm) .

- X-ray Diffraction : Resolve E-configuration of the azomethine bond and dihedral angles between aromatic rings (e.g., 19.0°–55.0°) .

Q. How is single-crystal X-ray diffraction employed to determine the molecular configuration, and what are common challenges in data interpretation?

- Procedure :

- Grow crystals via slow evaporation (e.g., ethanol/chloroform mixtures) .

- Collect data at low temperature (100 K) to minimize thermal motion .

- Challenges :

- Disorder : Address using SHELXL refinement tools (e.g., PART, SIMU commands) .

- Absorption Correction : Apply multi-scan methods (e.g., SADABS) for heavy atoms (e.g., iodine) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as variations in dihedral angles between similar Schiff base derivatives?

- Approach :

- Compare molecular planarity using root-mean-square (RMS) deviations (e.g., pyrazolyl ring: 0.033 Å vs. benzylidene: 0.011 Å) .

- Analyze steric effects (e.g., substituent bulk) and intramolecular H-bonding (e.g., S(6) motifs) influencing dihedral angles .

Q. What computational approaches (e.g., DFT) are used to predict electronic properties and non-linear optical behavior, and how do they compare with experimental results?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d,p) to optimize geometry and predict UV-Vis spectra (TD-DFT) .

- NLO Properties : Calculate hyperpolarizability (β) values; experimental results often align within 5–10% error .

Q. What strategies are effective in analyzing hydrogen bonding networks and supramolecular assembly in crystalline forms of this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.